

environmental fate and transport of dibromoacetonitrile

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Compound of Interest

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An In-depth Technical Guide on the Environmental Fate and Transport of **Dibromoacetonitrile**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dibromoacetonitrile (DBAN) is a nitrogenous disinfection byproduct (DBP) commonly found in chlorinated drinking water, particularly in source waters with elevated bromide levels. Due to its potential health concerns, understanding its environmental fate and transport is crucial for assessing its environmental risk and exposure pathways. This technical guide provides a comprehensive overview of the current knowledge on the physicochemical properties, environmental degradation, and transport of DBAN. Key data is summarized in structured tables, and detailed experimental protocols for the principal analytical and fate determination methods are provided. Visual diagrams of key processes are included to facilitate understanding.

Physicochemical Properties of Dibromoacetonitrile

The environmental behavior of a chemical is fundamentally governed by its physicochemical properties. These properties influence its partitioning between air, water, and soil, as well as its potential for degradation and transport.

Table 1: Physicochemical Properties of **Dibromoacetonitrile**

Property	Value	Reference
Chemical Formula	C ₂ HBr ₂ N	[1][2]
Molecular Weight	198.84 g/mol	[1][2]
Appearance	Colorless to pale-yellow or clear amber oily liquid	[1][2]
Boiling Point	169 °C (at 760 mmHg); 68-69 °C (at 24 mmHg)	[1]
Density	2.369 g/cm ³ at 20 °C; 2.296 g/cm ³ at 25 °C	[1][2]
Vapor Pressure	0.3 mmHg at 25 °C	[1]
Water Solubility	Slightly soluble; 5 to 10 mg/mL at 21.5 °C	[1][2]
Octanol-Water Partition Coefficient (log K _{ow})	0.420	[1]
Henry's Law Constant (estimated)	4.1 x 10 ⁻⁷ atm-m ³ /mol	[2]
Soil Organic Carbon-Water Partitioning Coefficient (K _{oc} , estimated)	13	[2]
Bioconcentration Factor (BCF, estimated)	3	[2]

Environmental Fate and Degradation

Dibromoacetoneitrile is primarily released into the environment through treated drinking water. Its persistence and transformation are dictated by a combination of abiotic and biotic processes.

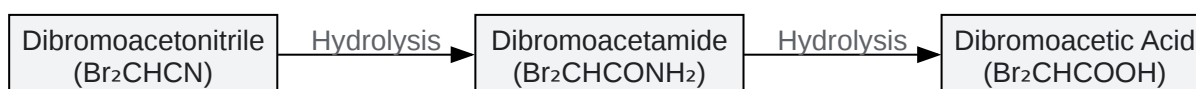
Abiotic Degradation

Hydrolysis: Hydrolysis is a major degradation pathway for DBAN in aqueous environments. The rate of hydrolysis is significantly influenced by pH, with faster degradation occurring under alkaline conditions.[1] In the presence of chlorine, the hydrolysis rate is further accelerated.[1]

Table 2: Hydrolysis of **Dibromoacetonitrile** in Water

pH	Temperature (°C)	Half-life (t _{1/2})	Percent Loss (10 days)	Reference
6	Not Specified	~135 days (calculated)	~5%	[1]
7	Not Specified	~60 days (calculated)	~11%	[2]
8	Not Specified	~31 days (calculated)	~20%	[1][2]
8.7	20	2 days	Not Reported	[2]

The primary hydrolysis products of haloacetonitriles are haloacetamides, which can further hydrolyze to haloacetic acids.



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Figure 1: Hydrolysis pathway of **dibromoacetonitrile**.

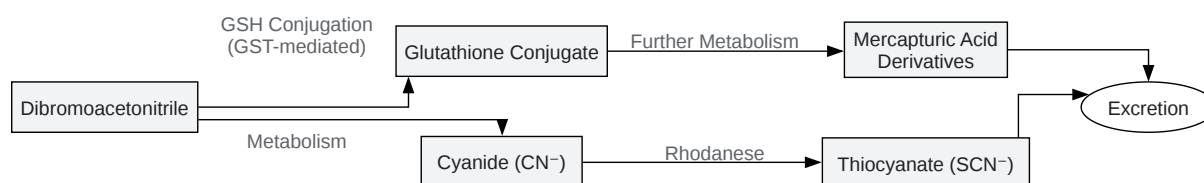
Photodegradation: In the atmosphere, DBAN is expected to exist primarily in the vapor phase. [2] Its degradation is predicted to be very slow, with an estimated atmospheric half-life of approximately 560 to 696 days due to a slow reaction with photochemically produced hydroxyl radicals.[1][2] Direct photolysis in water can be a more significant degradation pathway, especially under UV irradiation.[3]

Biotic Degradation

Biodegradation of **dibromoacetoneitrile** is generally not considered a significant environmental fate process. This is primarily due to its rapid abiotic hydrolysis, which outcompetes microbial degradation pathways in most environmental conditions.[2] While standard biodegradability tests (e.g., OECD 301) have not been specifically reported for DBAN in the reviewed literature, the expectation is that it would not be readily biodegradable.

Metabolism

In mammals, **dibromoacetoneitrile** is well-absorbed after oral administration and can be metabolized through several pathways.[1] A primary route involves conjugation with glutathione (GSH), a crucial step in its detoxification.[1][4] This can be followed by further metabolism and excretion. Another potential pathway involves the release of cyanide, which is then metabolized to thiocyanate.[1][2]



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Figure 2: Simplified metabolic pathways of **dibromoacetoneitrile**.

Environmental Transport

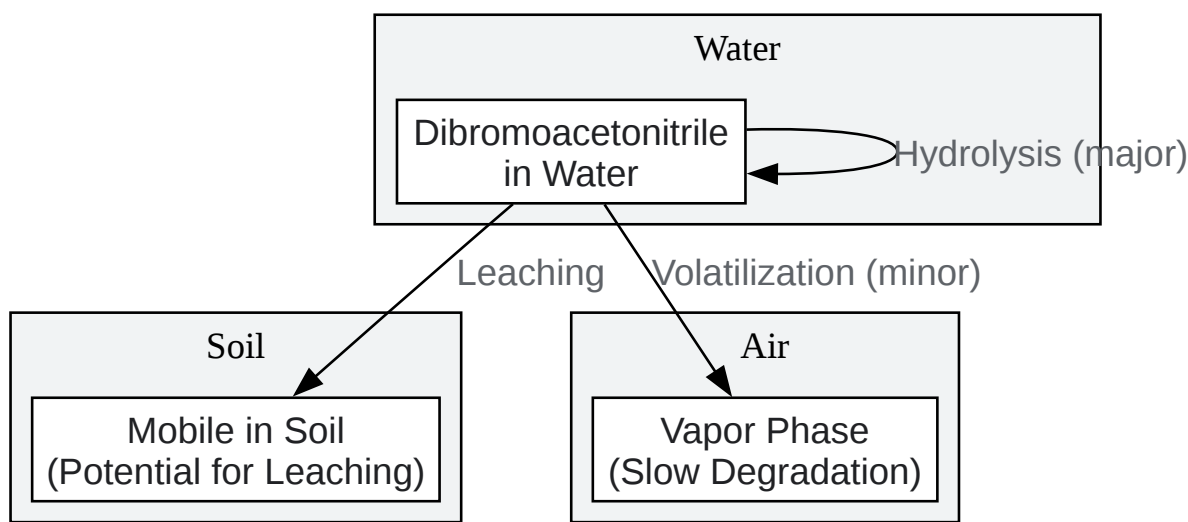
The movement of **dibromoacetoneitrile** through different environmental compartments is dictated by its physicochemical properties.

Water: DBAN is primarily found in treated drinking water.[1] Due to its slight water solubility, it will remain in the aqueous phase. Its concentration in distribution systems is known to decrease over time due to hydrolysis.[1]

Soil: Based on its estimated Koc value of 13, **dibromoacetoneitrile** is expected to have very high mobility in soil and is not likely to adsorb significantly to soil organic matter.[2] This

suggests a potential for leaching into groundwater if it were to be introduced into the soil environment. However, its rapid hydrolysis would likely limit the extent of such transport.

Air: Volatilization of DBAN from water is not expected to be a significant fate process, as indicated by its low estimated Henry's Law constant.[1][2] If it does enter the atmosphere, it is expected to exist as a vapor and degrade very slowly.[2]



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Figure 3: Conceptual model of DBAN's environmental transport.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable data on the environmental fate and transport of chemicals.

Analysis of Dibromoacetonitrile in Water

The following is a summarized protocol based on U.S. EPA Method 551.1 for the analysis of DBAN in drinking water.[5][6][7][8]

Objective: To quantify the concentration of **dibromoacetonitrile** in a water sample.

Principle: DBAN is extracted from the water sample using a water-immiscible solvent (liquid-liquid extraction). The extract is then analyzed by gas chromatography with an electron capture

detector (GC-ECD), which is highly sensitive to halogenated compounds.

Materials:

- 60-mL sample vials with PTFE-lined screw caps
- Methyl-tert-butyl ether (MTBE) or pentane (pesticide quality or equivalent)
- Sodium sulfate, anhydrous (reagent grade)
- **Dibromoacetonitrile** standard
- Gas chromatograph with a linearized electron capture detector (GC-ECD)
- Fused silica capillary column (e.g., DB-1 or equivalent)
- Microsyringes

Procedure:

- **Sample Collection:** Collect water samples in 60-mL vials containing a dechlorinating agent (e.g., ammonium chloride) to prevent further formation or degradation of DBPs. Fill the vials completely to avoid any headspace.
- **Extraction:** a. To a 35-mL aliquot of the water sample in a suitable container, add a salting agent like sodium sulfate to enhance the extraction efficiency. b. Add 2 mL of MTBE. c. Shake vigorously for a specified time (e.g., 2 minutes). d. Allow the phases to separate. The MTBE layer, containing the extracted DBAN, will be on top.
- **Analysis:** a. Carefully transfer a portion of the MTBE extract to a GC vial. b. Inject a small volume (e.g., 2 μ L) of the extract into the GC-ECD. c. The GC separates the components of the extract, and the ECD detects the DBAN.
- **Quantification:** Prepare a calibration curve using standard solutions of DBAN of known concentrations. The concentration of DBAN in the sample is determined by comparing its peak area to the calibration curve.



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Figure 4: Workflow for the analysis of DBAN in water.

Hydrolysis Rate Determination

The following is a general protocol for determining the hydrolysis rate of **dibromoacetonitrile** as a function of pH.

Objective: To determine the hydrolysis rate constant and half-life of DBAN at different pH values.

Principle: The concentration of DBAN in buffered aqueous solutions is monitored over time. The rate of disappearance is used to calculate the hydrolysis rate constant.

Materials:

- **Dibromoacetonitrile**
- pH buffers (e.g., phosphate or borate buffers) covering the desired pH range (e.g., pH 4, 7, 9)
- Constant temperature incubator or water bath
- Analytical instrumentation for DBAN quantification (e.g., GC-ECD as described in 4.1)
- Volumetric flasks and pipettes

Procedure:

- **Preparation of Test Solutions:** a. Prepare a stock solution of DBAN in a water-miscible solvent (e.g., methanol). b. In separate volumetric flasks, add the appropriate pH buffer. c. Spike each buffered solution with a small volume of the DBAN stock solution to achieve the

desired initial concentration. Ensure the solvent volume is minimal to avoid co-solvent effects.

- Incubation: a. Incubate the test solutions at a constant temperature in the dark to prevent photodegradation.
- Sampling and Analysis: a. At predetermined time intervals, withdraw aliquots from each test solution. b. Immediately quench the hydrolysis reaction (e.g., by neutralizing the pH or extracting into an organic solvent). c. Analyze the concentration of the remaining DBAN in each aliquot using a suitable analytical method (e.g., GC-ECD).
- Data Analysis: a. Plot the natural logarithm of the DBAN concentration versus time for each pH. b. If the plot is linear, the reaction follows pseudo-first-order kinetics. The slope of the line is the negative of the pseudo-first-order rate constant ($-k$). c. Calculate the half-life ($t_{1/2}$) for each pH using the formula: $t_{1/2} = 0.693 / k$.

Soil Sorption Coefficient (Koc) Determination

The following is a general protocol based on the batch equilibrium method (e.g., OECD Guideline 106) for determining the soil sorption of **dibromoacetonitrile**.

Objective: To determine the soil-water partition coefficient (K_d) and the soil organic carbon-water partition coefficient (K_{oc}) of DBAN.

Principle: A known mass of soil is equilibrated with an aqueous solution of DBAN of a known concentration. After equilibration, the concentration of DBAN remaining in the aqueous phase is measured. The amount of DBAN sorbed to the soil is calculated by the difference.

Materials:

- **Dibromoacetonitrile**
- Several well-characterized soils with varying organic carbon content and texture
- 0.01 M CaCl_2 solution (to maintain a constant ionic strength and flocculate soil particles)
- Centrifuge tubes with screw caps

- Shaker or rotator
- Centrifuge
- Analytical instrumentation for DBAN quantification (e.g., GC-ECD)

Procedure:

- Preliminary Study: Determine the appropriate soil-to-solution ratio, equilibration time, and potential for abiotic or biotic degradation of DBAN during the experiment.
- Definitive Study: a. Weigh a known amount of soil into a series of centrifuge tubes. b. Add a known volume of 0.01 M CaCl₂ solution containing a known initial concentration of DBAN to each tube. c. Include control samples without soil to account for any loss of DBAN not due to sorption (e.g., sorption to the container walls). d. Seal the tubes and place them on a shaker for the predetermined equilibration time at a constant temperature.
- Phase Separation: a. After equilibration, separate the solid and aqueous phases by centrifugation at a high speed.
- Analysis: a. Carefully remove an aliquot of the supernatant (aqueous phase) and analyze for the equilibrium concentration of DBAN.
- Calculations: a. Calculate the amount of DBAN sorbed to the soil. b. Calculate the soil-water partition coefficient (K_d) as the ratio of the concentration of DBAN in the soil to the concentration in the water at equilibrium. c. Calculate the soil organic carbon-water partition coefficient (K_{oc}) by normalizing K_d to the fraction of organic carbon in the soil ($K_{oc} = K_d / f_{oc}$).

Conclusion

Dibromoacetonitrile is an environmental contaminant of concern due to its formation during drinking water disinfection. Its primary environmental fate is hydrolysis, a process that is significantly accelerated at higher pH. It is expected to be highly mobile in soil, but its rapid degradation in water would likely limit its transport to groundwater. Volatilization and biodegradation are not considered significant fate pathways. Understanding these fate and transport mechanisms is essential for accurately assessing the potential for human and

environmental exposure to this disinfection byproduct. Further research is needed to obtain experimentally determined soil sorption coefficients and to investigate its degradation under a wider range of environmental conditions.

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